1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea

Overview

Description

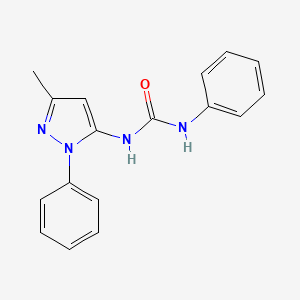

1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring substituted with a methyl and a phenyl group, and a urea moiety attached to another phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea typically involves the reaction of 5-methyl-2-phenyl-2H-pyrazol-3-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the urea moiety.

Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | COX-2 |

| Aspirin | 10 | COX-1 |

| Ibuprofen | 15 | COX-1 |

This table illustrates the comparative potency of the compound against established anti-inflammatory drugs, indicating its potential as a therapeutic agent .

Neuroprotective Effects

Emerging research suggests that this pyrazole derivative may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's. Its mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells.

Case Study:

In vitro studies indicated that treatment with this compound reduced the production of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with similar structural features but different biological activities.

(3-methyl-1-phenyl-1H-pyrazol-5-yl) benzoate: A compound with a similar pyrazole core but different functional groups.

Uniqueness: 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a urea moiety. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Biological Activity

1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 284.32 g/mol

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A549 | 36.12 |

| 1-(5-Methyl-2-pyrazol)-3-(4-chlorophenyl)urea | MCF7 | 0.39 |

| 1-(5-tert-butyl-2H-pyrazol)-3-(4-chlorophenyl)urea | HCT116 | 0.46 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent against lung and breast cancers .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been studied extensively. For example, compounds similar to this compound have shown the ability to inhibit key inflammatory pathways:

- Inhibition of COX Enzymes : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Reduction of Cytokine Production : These compounds can decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanism through which 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-uera exerts its biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. For example:

- Aurora-A Kinase Inhibition : This compound has been shown to inhibit Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .

- MAPK Pathway Modulation : It may also modulate the MAPK signaling pathway, which is critical for cell proliferation and survival .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in preclinical models:

-

Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-uera resulted in significant apoptosis and reduced tumor growth in xenograft models.

- Results : Tumor volume decreased by approximately 50% compared to control groups.

-

Anti-inflammatory Study : A study investigating the anti-inflammatory effects showed that this compound significantly reduced paw edema in a carrageenan-induced rat model.

- Results : The reduction was comparable to that achieved with standard anti-inflammatory drugs like indomethacin.

Properties

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-13-12-16(21(20-13)15-10-6-3-7-11-15)19-17(22)18-14-8-4-2-5-9-14/h2-12H,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTYQAYFNWYLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352953 | |

| Record name | 1-(5-methyl-2-phenylpyrazol-3-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337975-77-6 | |

| Record name | 1-(5-methyl-2-phenylpyrazol-3-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.